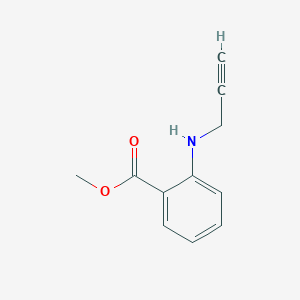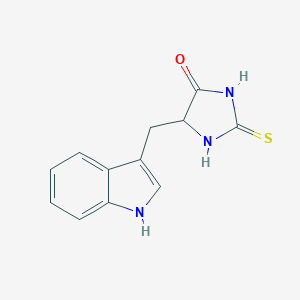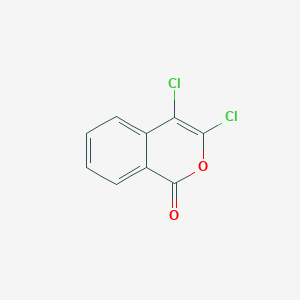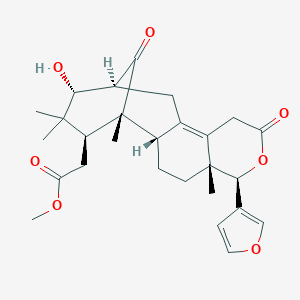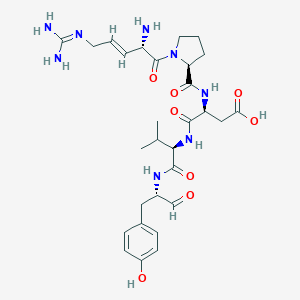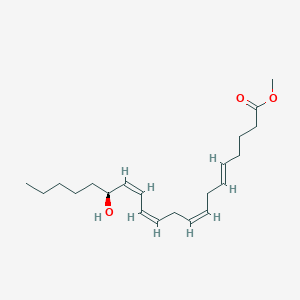
Methyl-(5E,8Z,11Z,13Z,15S)-15-Hydroxyicosa-5,8,11,13-tetraenoat
Übersicht
Beschreibung
“Methyl (5E,8Z,11Z,13Z,15S)-15-hydroxy-5,8,11,13-icosatetraenoate” is a chemical compound with the molecular formula C21H34O3 . Its average mass is 334.493 Da and its monoisotopic mass is 334.250793 Da .
Molecular Structure Analysis
This compound contains a total of 55 bonds, including 23 non-H bonds, 5 multiple bonds, 15 rotatable bonds, 5 double bonds, 1 carboxylic acid (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis
A study on Drosophila melanogaster (fruit fly) showed that when the flies were fed diets supplemented with arachidonic acid (ARA), they yielded 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid [15 (S)-HETE], which is similar to the compound .Physical And Chemical Properties Analysis
The compound has a molecular formula of C21H34O3, an average mass of 334.493 Da, and a monoisotopic mass of 334.250793 Da .Wissenschaftliche Forschungsanwendungen
Insulin-Freisetzungsm Modulation
HETEs wurden auf ihre Auswirkungen auf die Insulin-Freisetzung untersucht. Zum Beispiel kann 5-HETE einen schnellen und transienten Anstieg der Insulin-Freisetzung bei nanomolaren Konzentrationen auslösen .
Albumin-Permeabilität und Nierenfunktion
20-HETE wurde in die Reduzierung der Albumin-Permeabilität (P alb) verwickelt, die mit Proteinurie und glomerulärer Schädigung bei früher Hypertonie verbunden ist .
Androgen-Regulation
HETEs sind an der Regulation der Androgenspiegel beteiligt, die Prozesse wie die Entwicklung der äußeren Geschlechtsorgane, das Fortschreiten von Prostatakrebs und entzündungshemmende Wirkungen beeinflussen .
Vaskuläre Tonusregulation
20-HETE spielt eine bedeutende Rolle bei der Regulierung des Gefäßtonus in verschiedenen Organen wie Gehirn, Niere, Herz und Splanchnikus-Bett .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds are known to interact with enzymes such as cyclooxygenases (cox-1/2), lipoxygenases (lox), and cytochrome p450 (cyp) . These enzymes play crucial roles in the biosynthesis of eicosanoids, which mediate various physiological and pathophysiological processes .
Mode of Action
It’s known that similar compounds serve as substrates for enzymes like cox-1/2, lox, and cyp, leading to the formation of various eicosanoids . These eicosanoids then interact with different receptors to mediate various physiological processes .
Biochemical Pathways
The compound is likely involved in the eicosanoid biosynthesis pathway. This pathway starts with the hydrolysis of polyunsaturated fatty acids (PUFA) from membrane phospholipids via phospholipase A2 (PLA2) . The free PUFA then serve as substrates for enzymes like COX-1/2, LOX, and CYP to form various eicosanoids . These eicosanoids mediate various physiological and pathophysiological processes .
Result of Action
Eicosanoids, which are likely products of the compound’s metabolism, are known to mediate various physiological and pathophysiological processes, including fever generation, pain response, vasoconstriction, vasodilation, platelet aggregation, platelet declumping, body temperature maintenance, and sleep-wake cycle regulation .
Action Environment
Environmental factors such as diet and the presence of other compounds can influence the action, efficacy, and stability of the compound. For example, the presence of eicosapentaenoic acid (EPA) and arachidonic acid (ARA) in the diet can influence the production of eicosanoids .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate can be achieved through a multi-step reaction sequence involving several chemical transformations.", "Starting Materials": [ "5-bromo-1-pentene", "magnesium", "ethylmagnesium bromide", "2-bromo-1-heptene", "1,4-dibromobutane", "1,5-dibromopentane", "7-bromo-1-heptene", "4-pentyn-1-ol", "methyl iodide", "1,3-dichloro-2-propanol", "triethylamine", "2,4,6-trichloro-1,3,5-triazine", "1,2-dimethoxyethane", "1,2-dimethylimidazole", "5,8,11,13-eicosatetraenoic acid" ], "Reaction": [ { "Step 1": "Preparation of Grignard reagent from 5-bromo-1-pentene and magnesium", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "5-bromo-1-pentene", "magnesium", "anhydrous ether" ], "Products": "1-penten-5-ylmagnesium bromide" }, { "Step 2": "Addition of ethylmagnesium bromide to 1-penten-5-ylmagnesium bromide", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1-penten-5-ylmagnesium bromide", "ethylmagnesium bromide", "anhydrous ether" ], "Products": "3-heptene-1-ol" }, { "Step 3": "Bromination of 3-heptene-1-ol with 2-bromo-1-heptene", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "3-heptene-1-ol", "2-bromo-1-heptene", "CH2Cl2" ], "Products": "3-bromo-5-hepten-1-ol" }, { "Step 4": "Conversion of 3-bromo-5-hepten-1-ol to 1,4-dibromobutene-2", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "3-bromo-5-hepten-1-ol", "1,4-dibromobutane", "NaH", "DMF" ], "Products": "1,4-dibromobutene-2" }, { "Step 5": "Preparation of Grignard reagent from 1,5-dibromopentane and magnesium", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1,5-dibromopentane", "magnesium", "anhydrous ether" ], "Products": "1-pentylmagnesium bromide" }, { "Step 6": "Addition of 1-pentylmagnesium bromide to 1,4-dibromobutene-2", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1,4-dibromobutene-2", "1-pentylmagnesium bromide", "anhydrous ether" ], "Products": "1,5-dibromo-3-penten-2-ol" }, { "Step 7": "Preparation of Grignard reagent from 7-bromo-1-heptene and magnesium", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "7-bromo-1-heptene", "magnesium", "anhydrous ether" ], "Products": "1-heptylmagnesium bromide" }, { "Step 8": "Addition of 1-heptylmagnesium bromide to 1,5-dibromo-3-penten-2-ol", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1,5-dibromo-3-penten-2-ol", "1-heptylmagnesium bromide", "anhydrous ether" ], "Products": "1,7-dibromo-3-hepten-2-ol" }, { "Step 9": "Conversion of 1,7-dibromo-3-hepten-2-ol to 4-pentyn-1-ol", "Conditions": "In THF, at room temperature", "Reagents": [ "1,7-dibromo-3-hepten-2-ol", "NaNH2", "NH3", "THF" ], "Products": "4-pentyn-1-ol" }, { "Step 10": "Conversion of 4-pentyn-1-ol to methyl 4-pentynoate", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "4-pentyn-1-ol", "methyl iodide", "K2CO3", "DMF" ], "Products": "methyl 4-pentynoate" }, { "Step 11": "Conversion of methyl 4-pentynoate to (5E,8Z,11Z,13Z)-eicosatetraenoic acid", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "methyl 4-pentynoate", "1,3-dichloro-2-propanol", "triethylamine", "2,4,6-trichloro-1,3,5-triazine", "1,2-dimethoxyethane", "1,2-dimethylimidazole", "5,8,11,13-eicosatetraenoic acid" ], "Products": "(5E,8Z,11Z,13Z)-eicosatetraenoic acid" }, { "Step 12": "Conversion of (5E,8Z,11Z,13Z)-eicosatetraenoic acid to methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "(5E,8Z,11Z,13Z)-eicosatetraenoic acid", "methyl iodide", "K2CO3", "DMF", "triethylamine", "15-crown-5", "NaH", "THF", "t-BuOOH" ], "Products": "methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate" } ] } | |
CAS-Nummer |
70946-44-0 |
Molekularformel |
C21H34O3 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
methyl (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-14-17-20(22)18-15-12-10-8-6-5-7-9-11-13-16-19-21(23)24-2/h5-6,9-12,15,18,20,22H,3-4,7-8,13-14,16-17,19H2,1-2H3/b6-5-,11-9-,12-10-,18-15+/t20-/m0/s1 |
InChI-Schlüssel |
ZGQAWLCSJFHXDF-QIOBGPQXSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OC)O |
SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)OC)O |
Kanonische SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)OC)O |
Synonyme |
15-HETE methyl ester 15-hydroxy-5,8,11,13 eicosatetraenoic acid methyl este |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



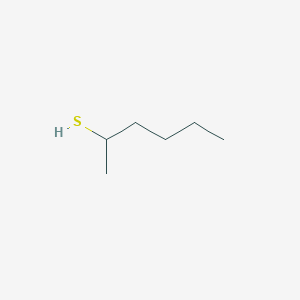
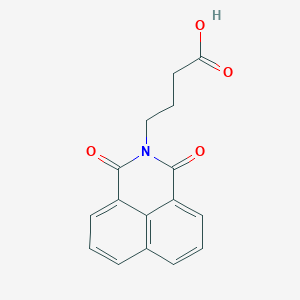
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)
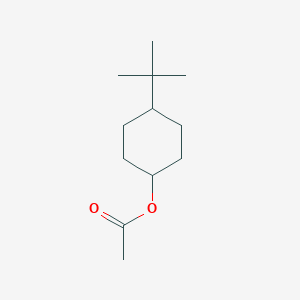
![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

